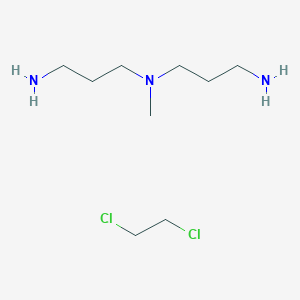
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane
Description
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is a polymeric compound formed by the reaction of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane
Properties
CAS No. |
104339-65-3 |
|---|---|
Molecular Formula |
C9H23Cl2N3 |
Molecular Weight |
244.2 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C7H19N3.C2H4Cl2/c1-10(6-2-4-8)7-3-5-9;3-1-2-4/h2-9H2,1H3;1-2H2 |
InChI Key |
XQTHXLWQXMTUHW-UHFFFAOYSA-N |
SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
Canonical SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
Pictograms |
Environmental Hazard |
Synonyms |
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane typically involves the polymerization of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer may involve large-scale reactors where the reactants are continuously fed, and the polymer is continuously removed. This process allows for the efficient production of large quantities of the polymer with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer.
Scientific Research Applications
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with biological membranes, proteins, and other macromolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form hydrogen bonds, ionic interactions, and other types of chemical bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane include:
N,N-Dimethyl-1,3-propanediamine: A related compound with similar chemical properties.
3-Dimethylaminopropylamine: Another similar compound used in various chemical syntheses.
Uniqueness
What sets 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane apart from these similar compounds is its polymeric nature, which imparts unique mechanical and chemical properties. This polymer can form more complex structures and has a broader range of applications due to its enhanced stability and functionality.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


